A Comprehensive Technical Guide to 4-Nitro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Nitro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
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For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-1H-indole-2-carboxylic acid is a pivotal intermediate in organic synthesis and medicinal chemistry. Its indole scaffold, substituted with both an electron-withdrawing nitro group and a versatile carboxylic acid moiety, makes it a valuable building block for a diverse range of bioactive molecules.[1] This guide provides an in-depth exploration of its chemical and physical properties, detailed synthetic protocols, key chemical transformations, and its applications in modern research, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
The inherent reactivity and physical characteristics of 4-Nitro-1H-indole-2-carboxylic acid are dictated by its molecular structure. The presence of the nitro group at the 4-position significantly influences the electron density of the indole ring, while the carboxylic acid at the 2-position serves as a primary site for chemical modification.
Key Properties Overview
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 205-207 °C (for 4-nitroindole) | |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-withdrawing nitro group. The carboxylic acid proton will appear as a broad singlet, and the N-H proton of the indole ring will also be present.
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¹³C NMR: The carbon NMR would display signals for the nine carbon atoms, including the carboxyl carbon, and the carbons of the indole nucleus. The presence of the nitro group would cause a downfield shift for the carbon atom to which it is attached.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the N-O stretches of the nitro group. The N-H stretch of the indole ring would also be observable.
Synthesis of 4-Nitro-1H-indole-2-carboxylic Acid
The Reissert indole synthesis is a classical and effective method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[2][3] This pathway provides a reliable route to 4-Nitro-1H-indole-2-carboxylic acid.
The Reissert Indole Synthesis: A Step-by-Step Protocol
The synthesis involves a base-catalyzed condensation followed by a reductive cyclization.
Principle: The reaction commences with the deprotonation of the methyl group of an ortho-nitrotoluene derivative by a strong base, such as potassium ethoxide. The resulting carbanion then attacks diethyl oxalate in a condensation reaction. The intermediate product is subsequently reduced, typically with zinc in acetic acid or hydrazine hydrate with a catalyst, leading to the cyclization and formation of the indole-2-carboxylic acid.[2][4]
Experimental Workflow:
Caption: Workflow of the Reissert Indole Synthesis.
Detailed Methodology:
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Condensation: In a suitable reactor, combine 1 mole of 3-nitro-o-xylene and 1.5 moles of diethyl oxalate.[4] Under the action of a sodium ethoxide solution in ethanol (e.g., 18%), the condensation reaction is carried out.[4] The reaction mixture is typically stirred for several hours.
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Intermediate Isolation: After the reaction is complete, the ethanol solvent is removed by distillation to yield the intermediate product.[4]
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Reductive Cyclization: The intermediate is then added to an alkaline solution. Subsequently, an 80% hydrazine hydrate aqueous solution (3 moles) is added, and the mixture is heated to 80-90 °C.[4] A catalytic amount of ferrous hydroxide (0.05 moles) is introduced to facilitate the reductive cyclization over a period of about 3 hours.[4]
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Purification: The reaction endpoint can be monitored by high-performance liquid chromatography. The crude product is obtained by acidification with a hydrochloric acid solution.[4] Further purification can be achieved by dissolving the crude product in deionized water, adjusting the pH to 7-8 with a sodium hydroxide solution, treating with activated carbon, filtering, and then re-acidifying the filtrate to a pH of 1-2 to precipitate the purified 4-Nitro-1H-indole-2-carboxylic acid. The final product is collected by filtration and drying.[4]
Expert Insights: The choice of base and reducing agent is critical for the success of the Reissert synthesis. Potassium ethoxide has been reported to give better results than sodium ethoxide in some cases.[2] The reduction step can also be performed using other systems like zinc in acetic acid or iron powder in acetic acid/ethanol.[3]
Key Chemical Reactions and Reactivity
The chemical versatility of 4-Nitro-1H-indole-2-carboxylic acid stems from its three reactive sites: the nitro group, the carboxylic acid, and the indole nucleus.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for the synthesis of diverse derivatives.
Importance: The resulting 4-aminoindole-2-carboxylic acid is a key precursor for the introduction of various substituents through reactions like amide bond formation, sulfonylation, and diazotization.
Protocol: Catalytic Hydrogenation
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Catalyst and Solvent: A common method involves the use of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol or ethyl acetate.
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Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the aminoindole derivative.
Caption: Reduction of the nitro group to an amine.
Esterification of the Carboxylic Acid
Esterification is often performed to protect the carboxylic acid group or to modify the compound's solubility and reactivity for subsequent synthetic steps.
Purpose: The resulting ester can undergo a variety of reactions at other positions of the indole ring without interference from the acidic proton of the carboxylic acid.
Protocol: Fischer-Speier Esterification
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Reaction Setup: The indole-2-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Work-up: The excess alcohol is removed under reduced pressure, and the residue is neutralized and extracted with an organic solvent. The product is then purified by chromatography or crystallization.
Amide Coupling Reactions
The formation of amide bonds is a cornerstone of medicinal chemistry, enabling the linkage of the indole scaffold to a wide array of chemical moieties.
Significance in Drug Discovery: Amide coupling is a frequently used strategy to synthesize libraries of compounds for screening against biological targets.
Protocol: Using Coupling Reagents
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Activation: The carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).
-
Amine Addition: The desired amine is then added to the activated carboxylic acid.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.
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Reaction Monitoring and Purification: The reaction progress is monitored by TLC or LC-MS, and the final product is purified using standard techniques.
Caption: General workflow for amide coupling.
Applications in Research and Development
4-Nitro-1H-indole-2-carboxylic acid is a valuable starting material for the synthesis of a wide range of biologically active compounds.
Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, and derivatives of 4-Nitro-1H-indole-2-carboxylic acid have been explored for various therapeutic applications.
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Antiviral Agents: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6] The indole nitrogen and the 2-carboxyl group can chelate with metal ions in the active site of the enzyme.[5]
-
Enzyme Inhibitors: Nitro-substituted indole-2-carboxylic acids have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for the treatment of type 2 diabetes.[7]
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General Bioactive Molecules: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[1]
Materials Science
Beyond its pharmaceutical applications, 4-Nitro-1H-indole-2-carboxylic acid and its derivatives have potential uses in materials science.[1] For instance, they can be employed in the creation of advanced materials like polymers and coatings, as well as in the production of dyes and pigments.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Nitro-1H-indole-2-carboxylic acid.
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General Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area and avoid breathing dust.[10] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[1]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Nitro-1H-indole-2-carboxylic acid is a highly versatile and valuable building block in organic and medicinal chemistry. Its well-defined synthesis and the reactivity of its functional groups provide a robust platform for the development of a wide range of complex molecules. The continued exploration of its chemical space is likely to lead to the discovery of new therapeutic agents and advanced materials.
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Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]
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Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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ResearchGate. (2022). Scope of the carboxylic acids and the nitro compounds Reaction conditions. Retrieved from [Link]
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PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. Retrieved from [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]
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University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
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Reddit. (2023). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]
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